molecular formula C12H12NO3P B1205886 Diphenyl phosphoramidate CAS No. 2015-56-7

Diphenyl phosphoramidate

Cat. No.: B1205886
CAS No.: 2015-56-7
M. Wt: 249.2 g/mol
InChI Key: QWMUDOFWQWBHFI-UHFFFAOYSA-N
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Description

Diphenyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen bond. It is known for its stability and versatility in various chemical reactions. The compound has the chemical formula (C_{12}H_{12}NO_{3}P) and is often used in organic synthesis and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Diphenyl Phosphoramidate is a class of organophosphorus compounds known for the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and nitrogen (III) atom . These compounds are known to interact with various biological targets. For instance, they have been reported as a novel type of activity-based probe for serine proteases .

Mode of Action

The key step in the synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide . This compound might be less electronegative and therefore less reactive, due to donation of the free pair of electrons on the nitrogen to an empty 3d orbital on the phosphor atom .

Biochemical Pathways

This compound is involved in various biochemical pathways. The synthetic routes to phosphoramidate formation can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. The predicted ADMET properties of phosphoramidates are in accordance with the general requirements for drug-like compounds .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of applications. For instance, phosphoramidates have been used as additives in both oil and water-based lubricants. It has been proposed that phosphorus acts as a key element in enhancing the tribological properties of water/oil-based fluids by forming a protective layer containing phosphates and/or polyphosphates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of cyclohexylamine group is an important structural feature associated with enhanced activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl phosphoramidate can be synthesized through several methods, including:

    Salt Elimination: This method involves the reaction of diphenyl phosphorochloridate with ammonia or amines under controlled conditions.

    Oxidative Cross-Coupling: This involves the coupling of diphenyl phosphine oxide with an amine in the presence of an oxidizing agent.

    Azide Reduction: This method uses diphenyl phosphorazidate as a precursor, which is then reduced to form this compound.

    Hydrophosphinylation: This involves the addition of a phosphine to an imine or nitrile, followed by oxidation.

    Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This method involves the reaction of this compound with aldehydes and dienophiles under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the salt elimination method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Diphenyl phosphoramidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diphenyl phosphate.

    Reduction: Reduction reactions can convert it into diphenyl phosphine.

    Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Diphenyl phosphoramidate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Diphenyl Phosphine: Similar in structure but lacks the amine group.

    Diphenyl Phosphate: An oxidized form of diphenyl phosphoramidate.

    Diphenyl Phosphorazidate: A precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its stability and versatility in forming phosphoramidate linkages. It is more stable than diphenyl phosphine and more reactive than diphenyl phosphate, making it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

[amino(phenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12NO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMUDOFWQWBHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073284
Record name Phosphoramidic acid, diphenyl ester
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Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2015-56-7
Record name Phosphoramidic acid, diphenyl ester
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Record name Amidophosphoric acid, diphenyl ester
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Record name Diphenyl phosphoramidate
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Record name Phosphoramidic acid, diphenyl ester
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Record name Diphenyl phosphoramidate
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Record name Diphenyl phosphoramidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the thermal decomposition properties of diphenyl phosphoramidate?

A1: [] Thermal decomposition of this compound occurs in a single stage. It melts around 150°C and decomposes between 200-350°C, releasing ammonia and phenol while forming polyphosphates. This decomposition process results in a weight loss of approximately 60%. Mass spectrometry analysis suggests that phenyl radical and hydrogen atom transfer reactions occur around the phosphorus atom during decomposition. The activation energy for this process is estimated at 151 kJ/mol. (See: )

Q2: How does the incorporation of fluorine atoms affect the flame retardant properties of this compound derivatives?

A2: [] Research indicates that incorporating fluorine atoms into this compound derivatives enhances their flame-retardant capabilities. As the phosphorus content increases in cured products containing these fluorine-containing derivatives, the flame retardancy improves. At a concentration of 5-10%, these derivatives allow cured products to achieve the UL-94 V-0 level, a standard for flame resistance. (See: )

Q3: Can you describe the use of ultrafast spectroscopy in understanding the photochemistry of diphenylphosphoryl azide, a compound closely related to this compound?

A3: [] Femtosecond transient absorption spectroscopy played a crucial role in elucidating the photochemical pathway of diphenylphosphoryl azide, a compound structurally similar to this compound. This technique allowed researchers to directly observe the formation of singlet diphenylphosphorylnitrene upon ultraviolet irradiation of diphenylphosphoryl azide. The study identified two transient species: a singlet excited state localized on a phenyl ring and the singlet diphenylphosphorylnitrene itself. These findings, supported by computational studies, provide valuable insights into the reactivity and potential applications of compounds containing the diphenylphosphoryl moiety. (See: )

Q4: How does the crystal structure of this compound derivatives influence their properties?

A4: [] Research shows that this compound derivatives can exhibit polymorphism, pseudo-polymorphism, and conformerism in their crystal structures. These different forms can arise from variations in solvent environments during crystallization. The existence of different conformers, ranging from extended to twisted, and the presence of solvent molecules within the crystal lattice significantly impact the compound's intermolecular interactions and overall packing arrangement. Understanding these structural variations is crucial for predicting and controlling the physical and chemical properties of these compounds, ultimately influencing their performance in various applications. (See: )

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